molecular formula C7H6O6S B1259331 3-sulfooxybenzoic acid

3-sulfooxybenzoic acid

Cat. No.: B1259331
M. Wt: 218.19 g/mol
InChI Key: MZYPOJMKJHCOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxybenzoic acid-3-O-sulphate is an organic compound belonging to the class of phenylsulfates. It is a conjugate of 3-hydroxybenzoic acid and sulphate. This compound is known for its strong acidic properties and is often found in various biological systems, including human urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzoic acid-3-O-sulphate can be synthesized from 3-hydroxybenzoic acid through sulfonation. The process involves the reaction of 3-hydroxybenzoic acid with sulfuric acid or sulfur trioxide to introduce the sulphate group .

Industrial Production Methods: In an industrial setting, the preparation of 3-sulfooxybenzoic acid typically involves the use of oleum (a solution of sulfur trioxide in sulfuric acid) to sulfonate 3-hydroxybenzoic acid. The reaction is carried out at elevated temperatures, usually around 100°C, to ensure complete sulfonation .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzoic acid-3-O-sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-sulfooxybenzoic acid involves its interaction with various molecular targets and pathways. As a phenylsulfate, it can donate a hydron to acceptor molecules, acting as a Bronsted acid. This property allows it to participate in various biochemical reactions, including those involving enzymes and other proteins .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxybenzoic acid-3-O-sulphate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the sulphate group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6O6S

Molecular Weight

218.19 g/mol

IUPAC Name

3-sulfooxybenzoic acid

InChI

InChI=1S/C7H6O6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12)

InChI Key

MZYPOJMKJHCOQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-sulfooxybenzoic acid
Reactant of Route 2
3-sulfooxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-sulfooxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-sulfooxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-sulfooxybenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-sulfooxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.